2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group substituted with a trifluoromethylphenyl group. Benzimidazoles are known for their broad range of biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C21H15F3N4OS |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)14-7-1-2-8-15(14)26-18(29)12-30-20-13(6-5-11-25-20)19-27-16-9-3-4-10-17(16)28-19/h1-11H,12H2,(H,26,29)(H,27,28) |
InChI Key |
YDSOUDVLIAMGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction proceeds efficiently in a mixture of solvents, and the product can be separated using hexane and water washes.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Formation of the Benzimidazolyl-Pyridyl-Thio Moiety
The benzimidazolyl group is typically synthesized via cyclization reactions. For example, in thieno[2,3-d]pyrimidine derivatives, o-phenylenediamine reacts with a thienopyrimidine precursor to form a benzimidazolyl structure . This suggests that the benzimidazolyl group in the target compound may arise from a similar cyclization involving diamine precursors.
Reaction conditions :
-
Reagents : o-Phenylenediamine, DMF.
-
Temperature : 130°C for 2.5 hours.
-
Yield : Not explicitly stated, but analogous reactions in report yields up to 83%.
Coupling with the Trifluoromethylphenyl Acetamide
The acetamide moiety likely forms via acetylation of the amine group in 2-(trifluoromethyl)phenylamine. For example, N-[2-(trifluoromethyl)phenyl]acetamide is synthesized by acetylating the amine with acetyl chloride or similar reagents .
Reaction steps :
-
Acetylation :
-
Thioether Formation :
The thioether linkage between the benzimidazolyl-pyridyl group and the acetamide is likely formed via substitution reactions (e.g., using thiols and halides). For instance, in analogous compounds, sulfur-containing intermediates react with halogenated precursors to form thioether bonds .
Cyclization to Form Benzimidazole
The benzimidazolyl group forms via the reaction of a diamine (e.g., o-phenylenediamine) with a carbonyl-containing precursor (e.g., thienopyrimidine derivatives). This involves nucleophilic attack and subsequent cyclization under thermal conditions .
Mechanism :
-
Nucleophilic attack : The diamine attacks a carbonyl group, forming an imine intermediate.
-
Cyclization : Rearrangement leads to aromatic stabilization, forming the benzimidazole ring .
Acetamide Coupling
The acetamide group is introduced via acetylation of the aromatic amine. This step is critical for functionalizing the molecule with the trifluoromethylphenyl moiety .
Mechanism :
-
Acetyl transfer : Acetyl chloride reacts with the amine, displacing chloride to form the amide bond.
-
Base neutralization : Pyridine or similar bases absorb HCl byproduct .
Biological Activity
While direct data on this compound’s activity is limited, analogous benzimidazole derivatives exhibit antitumor properties. For example, MS-247 , a benzimidazole derivative, inhibits DNA synthesis via interstrand crosslinks, inducing apoptosis in cancer cells . The trifluoromethyl group enhances lipophilicity, potentially improving cellular permeability .
Structural Modifications
Scientific Research Applications
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA bases.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of corrosion inhibitors for metals and alloys.
Mechanism of Action
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can mimic DNA bases, allowing the compound to intercalate into DNA and disrupt its function . Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine also contain the pyridine ring and have diverse biological roles.
Uniqueness
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of benzimidazole and pyridine moieties linked by a thioether bond, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 2-[[3-(2-benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be depicted as follows:
- Chemical Formula : C18H15F3N4S
- Molecular Weight : 372.4 g/mol
The structural features include:
- A benzimidazole moiety, which is known for its diverse biological activities.
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing a benzimidazole scaffold have shown promising activity against various viruses, suggesting that modifications to this core structure can enhance efficacy against viral targets .
Anticancer Activity
Research has demonstrated that related compounds possess anti-proliferative effects in cancer cell lines. The introduction of the trifluoromethyl group has been linked to increased cytotoxicity against cancer cells, likely due to enhanced cell membrane permeability and interaction with specific intracellular targets .
Enzyme Inhibition
The compound's biological activity may be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, some studies have focused on the inhibition of protein tyrosine phosphatases (PTPs), which play critical roles in regulating cell growth and differentiation .
Structure-Activity Relationships (SAR)
The SAR studies indicate that:
- The presence of the trifluoromethyl group significantly increases the compound's potency by enhancing its binding affinity to target proteins.
- Modifications to the benzene ring or the benzimidazole moiety can lead to variations in biological activity, suggesting a fine-tuning approach in drug design .
Case Studies
- Antiviral Efficacy : A study evaluated a series of benzimidazole derivatives for their antiviral activity against the Dengue virus, revealing that certain substitutions led to improved efficacy with EC50 values as low as 7.2 ± 0.3 μM .
- Anticancer Properties : In vitro tests on human cancer cell lines showed that derivatives of this compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant anti-proliferative effects .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide, and how is structural validation performed?
Answer: The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Benzimidazole moieties are formed via reactions between o-phenylenediamine and carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) .
- Thioether linkage : A Cu(I)/TMEDA-catalyzed cross-coupling reaction introduces the trifluoromethyl group via N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines .
- Acetamide coupling : The final step often employs reflux conditions in solvents like methanol or DMF, with reagents such as aniline derivatives .
Structural validation includes:
- Spectroscopy : IR (C=O, C-S stretching), H/C NMR (aromatic protons, trifluoromethyl signals), and mass spectrometry .
- Elemental analysis : Confirmation of C, H, N, S content (e.g., deviations <0.4%) .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer: Key optimization strategies include:
- Catalyst selection : Cu(I)/TMEDA systems enhance cross-coupling efficiency for trifluoromethyl incorporation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids recrystallization .
- Temperature control : Reflux (100–120°C) ensures completion of cyclization steps, while lower temperatures (50–60°C) prevent byproduct formation in coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) removes unreacted starting materials .
Q. What are the critical intermediates in the synthesis of this compound, and how are they characterized?
Answer: Key intermediates include:
- 2-(Trifluoromethyl)benzimidazole : Synthesized via Cu-catalyzed cross-coupling, validated by F NMR (-CF signal at ~-60 ppm) .
- Thiolated pyridine-benzimidazole : Confirmed via LC-MS (m/z matching) and TLC monitoring (R ~0.5 in ethyl acetate) .
- N-Arylacetamide precursors : Characterized by IR (amide I/II bands at 1650–1550 cm) and H NMR (amide NH at δ 8.5–9.0 ppm) .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms and guide synthesis?
Answer:
- DFT calculations : Predict transition states and energy barriers for Cu-catalyzed cross-coupling steps (e.g., C-S bond formation) .
- Molecular docking : Used to study interactions between intermediates and catalytic sites (e.g., TMEDA coordination to Cu(I)) .
- Reaction path search algorithms : Quantum chemical tools (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .
Q. How do structural modifications (e.g., substituents on benzimidazole or pyridine) impact biological activity or physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., -CF): Enhance metabolic stability but may reduce solubility. This is assessed via logP measurements and in vitro CYP450 assays .
- Thioether vs. ether linkages : Thioether groups improve membrane permeability (evaluated via PAMPA assays) but increase susceptibility to oxidation .
- Benzimidazole substitution : Bulky substituents at the 1-position sterically hinder target binding (studied via X-ray crystallography or SPR) .
Q. How can contradictory data (e.g., variable yields in trifluoromethylation) be resolved?
Answer:
- Parameter screening : Design of Experiments (DoE) evaluates interactions between catalyst loading, temperature, and solvent .
- In situ monitoring : ReactIR or HPLC tracks intermediate formation to identify bottlenecks (e.g., imidoyl chloride degradation) .
- Ligand effects : Testing alternative ligands (e.g., phenanthroline vs. TMEDA) can resolve discrepancies in catalytic efficiency .
Q. What analytical techniques are recommended for stability studies under physiological conditions?
Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by UPLC-MS to identify degradation products .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical for benzimidazoles) .
- Photostability : UV-Vis spectroscopy monitors changes under ICH Q1B light exposure guidelines .
Q. How can synthetic routes be adapted for isotopic labeling (e.g., 14^{14}14C or 19^{19}19F) to support pharmacokinetic studies?
Answer:
- C labeling : Introduce C-acetic anhydride during the acetamide coupling step, followed by radio-HPLC purification .
- F NMR probes : Use F-labeled trifluoromethyl precursors to track metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
